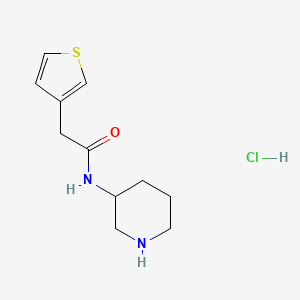

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Descripción general

Descripción

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2OS and its molecular weight is 260.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS No. 1185319-51-0) is a compound that has attracted attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Moiety : This generally involves electrophilic substitution reactions or coupling reactions with thiophene derivatives.

- Formation of the Amide Bond : The final step typically involves reacting the piperidine derivative with an acylating agent to form the amide linkage.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structural motifs have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 0.22 to 0.25 μg/mL for some derivatives .

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through modulation of cyclooxygenase pathways or other signaling cascades involved in inflammation. Such activities are crucial for developing treatments for inflammatory diseases.

Anticancer Potential

Research has also explored the anticancer potential of piperidine derivatives, indicating that modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from similar structures have demonstrated apoptosis induction in hypopharyngeal tumor cells, suggesting a possible mechanism for cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Antimicrobial Evaluation : A study evaluated various piperidine derivatives for their antimicrobial efficacy, revealing significant activity against pathogenic strains, with some showing synergistic effects when combined with standard antibiotics like Ciprofloxacin .

- Cytotoxicity Studies : In vitro tests have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

- Mechanism of Action : The interaction with specific receptors or enzymes has been suggested as a mechanism for the observed biological activities, particularly in relation to neurotransmission and inflammation pathways.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride has shown potential as an inhibitor of histone demethylases, particularly KDM2b, which is implicated in various cancers. Inhibiting KDM2b can enhance the efficacy of existing cancer therapies and reduce resistance to treatment. Research indicates that compounds similar to this compound can be used in combination with conventional cancer drugs to improve outcomes for patients with aggressive tumors .

Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration in clinical settings.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of various acetamide derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis strains, showing promising results with moderate to good activity levels compared to standard treatments like Rifampicin .

Data Table: Anti-Tubercular Activity Comparison

| Compound | MIC (μg/mL) | Reference Drug (Rifampicin) |

|---|---|---|

| This compound | 25–50 | 0.5 |

| Compound 7a | 25 | 0.5 |

| Compound 7g | 50 | 0.5 |

This table illustrates that the tested compound exhibits comparable effectiveness against M. tuberculosis, indicating its potential as a new therapeutic agent in tuberculosis treatment.

Propiedades

IUPAC Name |

N-piperidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c14-11(6-9-3-5-15-8-9)13-10-2-1-4-12-7-10;/h3,5,8,10,12H,1-2,4,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATPSUBQGPIYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)CC2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671618 | |

| Record name | N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-51-0 | |

| Record name | N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.